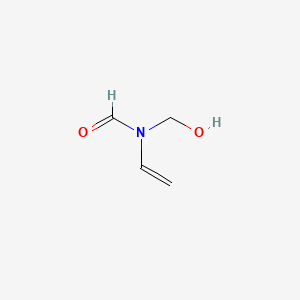
N-(Hydroxymethyl)-N-vinylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxymethyl)-N-vinylformamide: is an organic compound that features both hydroxymethyl and vinyl functional groups attached to a formamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylformamide typically involves the reaction of formamide with formaldehyde and acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the hydroxymethyl and vinyl groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Hydroxymethyl)-N-vinylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the vinyl group.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Hydroxymethyl)-N-vinylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties such as enhanced thermal stability and mechanical strength.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: this compound is used in the production of adhesives, coatings, and resins with improved performance characteristics.
Wirkmechanismus
The mechanism by which N-(Hydroxymethyl)-N-vinylformamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the vinyl group can participate in polymerization reactions. These interactions can lead to the formation of stable and functional materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
N-(Hydroxymethyl)acetamide: Similar in structure but lacks the vinyl group, making it less reactive in polymerization reactions.
N-Vinylformamide: Lacks the hydroxymethyl group, which reduces its ability to form hydrogen bonds and affects its solubility and reactivity.
Uniqueness: N-(Hydroxymethyl)-N-vinylformamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in different fields.
Eigenschaften
CAS-Nummer |
83579-28-6 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
N-ethenyl-N-(hydroxymethyl)formamide |
InChI |
InChI=1S/C4H7NO2/c1-2-5(3-6)4-7/h2-3,7H,1,4H2 |
InChI-Schlüssel |
MLADWLUEOJQILB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


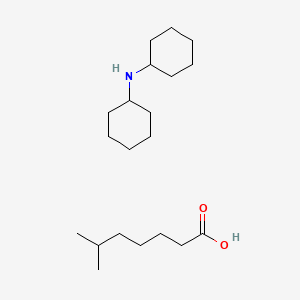
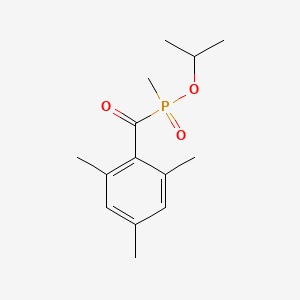
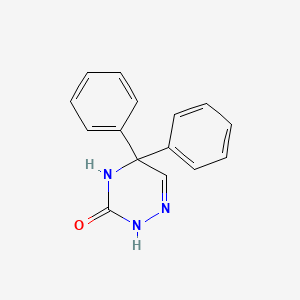
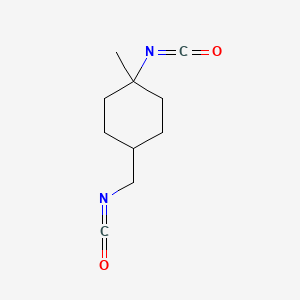
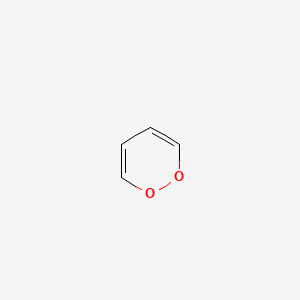
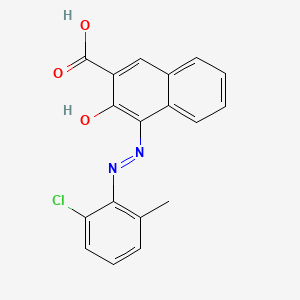
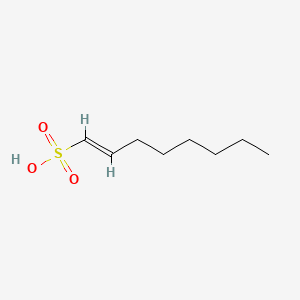
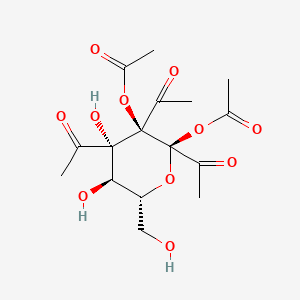
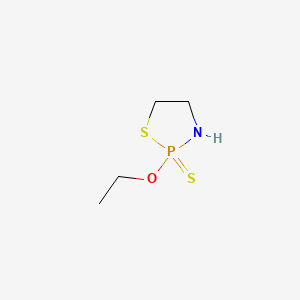
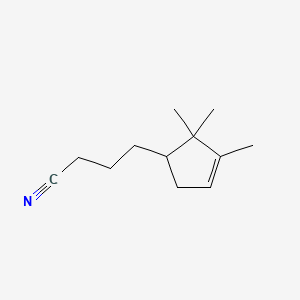
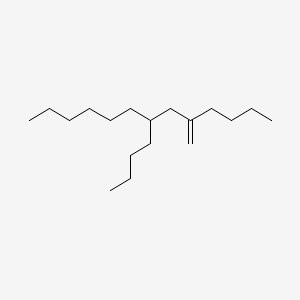
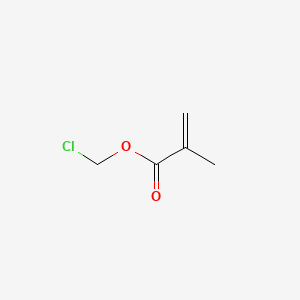
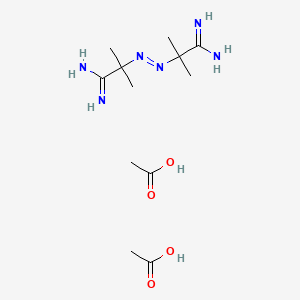
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
